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Compound of Interest

3-Bromo-2,2-dimethylpropanoic
Compound Name: d
aci

Cat. No.: B184244

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2,2-dimethylpropanoic acid (CAS No. 2843-17-6), a valuable building block in
organic synthesis. This document is intended for researchers, scientists, and professionals in
drug development, offering a centralized resource for the compound's nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that have been reported for 3-
Bromo-2,2-dimethylpropanoic acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
3.42 Singlet 2H CH:zBr
1.34 Singlet 6H 2 x CH3

Table 2: 3C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment
181.5 COOH

44.2 C(CHs)2

40.8 CH2Br

24.3 2xCHs

Note: NMR data was reported in CDCls.

Table 3: Infrared (IR) Spectroscopy Peak Lijst

Wavenumber (cm—?)

Assignment

2970-2880 C-H stretch (alkane)

1705 C=0 stretch (carboxylic acid)
1470, 1380 C-H bend (gem-dimethyl)

1290 C-O stretch (carboxylic acid)

940 O-H bend (carboxylic acid dimer)
650 C-Br stretch

Note: IR data is predicted based on typical functional group frequencies and may vary slightly

from experimental values.

IabJeA._Mass_SpeﬂmmﬂLy (MS) Data

Interpretation

180/182 [M]* (Molecular ion peak with bromine isotopes)
101 [M - Br]*

57 [C(CH3)3]*

45 [COOH]*
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Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not
consistently available in publicly accessible sources. However, the following represents a
standard methodology for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Bromo-2,2-
dimethylpropanoic acid would be dissolved in an appropriate deuterated solvent, such as
chloroform-d (CDCIs). The *H and 3C NMR spectra would be recorded on a spectrometer
operating at a specific frequency, for instance, 300 MHz for tH NMR and 75 MHz for 13C NMR.
[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)
internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier
Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed
on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded
over a range of approximately 4000 to 400 cm~1.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,
likely with an electron ionization (EI) source. The sample would be introduced into the
instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio
(m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic
characterization of a compound like 3-Bromo-2,2-dimethylpropanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184244+#spectroscopic-data-nmr-ir-ms-for-3-bromo-
2-2-dimethylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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